ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
Description
Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a pyrazole core substituted with a furan-3-yl group and linked to an ethyl 4-oxobutanoate moiety via an aminoethyl bridge. Its structure combines heterocyclic aromatic systems (pyrazole and furan) with an ester-functionalized aliphatic chain, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-22-15(20)4-3-14(19)16-6-7-18-10-13(9-17-18)12-5-8-21-11-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKVTWHRLUAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C=C(C=N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate exhibits a range of biological activities that make it a subject of interest for pharmacological research:
- Anticancer Properties : Pyrazole derivatives, including those with furan moieties, have shown promising anticancer activity. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are characteristic of many pyrazole derivatives. These effects are often mediated through inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
- Antimicrobial Activity : this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .
Synthesis and Derivatives
The synthesis of this compound involves several steps typical for constructing pyrazole-based compounds. The general synthetic route includes:
- Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives and carbonyl compounds to form the pyrazole core.
- Furan Substitution : Introducing the furan group via electrophilic substitution or coupling reactions.
- Alkylation and Esterification : Final modifications to attach the ethyl group and form the ester functional group.
This synthetic versatility allows for the development of various derivatives that can be screened for enhanced biological activity.
Case Studies
Several studies illustrate the potential applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate (CAS 2025360-90-9)
- Structure: Differs in the pyrazole substituents (chloro, methyl, phenyl vs. furan-3-yl) and the presence of a carbonylamino linkage instead of an aminoethyl bridge .
- Synthesis: Likely involves condensation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with ethyl 4-aminobutanoate, contrasting with the target compound’s likely alkylation or amidation steps .
- Properties : The chloro and phenyl groups enhance hydrophobicity compared to the furan-substituted target compound, which may exhibit improved solubility due to furan’s oxygen atom.
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24)
- Structure: Contains a dihydroquinolinone-pyrazole hybrid linked to 4-oxobutanoic acid.
- Synthesis : Achieved via general procedure G (unspecified in evidence) with 86% yield, suggesting efficient coupling methods applicable to the target compound’s synthesis .
- Applications : Demonstrated >95% purity via HPLC, a benchmark for the target compound’s quality control .
Furan-Containing Analogs
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (4)
- Structure: Shares the ethyl 4-oxobutanoate moiety but replaces pyrazole with pyrrole and furan with a benzyloxy-phenyl group .
- Synthesis: Utilizes ethyl 4-bromo-butanoate and anhydrous K₂CO₃ in acetone, a method adaptable for introducing the aminoethyl bridge in the target compound .
- Reactivity: The benzyloxy group may undergo hydrogenolysis, whereas the furan in the target compound could participate in electrophilic substitution or oxidation reactions.
Aminoethyl-Linked Compounds
8-(4-(2-(Methyl(4-(methylsulfonyl)benzyl)amino)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (52f)
- Structure: Features a pyrido-pyrimidinone core linked to a pyrazole via an aminoethyl bridge. The methylsulfonylbenzyl group contrasts with the target’s furan .
- Synthesis : Uses HCl in THF for deprotection, achieving 97% purity via KP-NH snap cartridge purification—a technique relevant for the target compound’s purification .
Biological Activity
Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure includes a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The IUPAC name reflects its intricate design, which is crucial for understanding its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the furan and pyrazole groups often correlates with the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines, suggesting that this compound may share this mechanism of action .
Anti-inflammatory Effects
There is evidence that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound could potentially modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Structural Feature | Activity |
|---|---|
| Furan moiety | Enhances anticancer and antimicrobial activity |
| Pyrazole ring | Contributes to anti-inflammatory effects |
| Ethyl amino group | May improve solubility and bioavailability |
Studies suggest that modifications to these structural components can significantly alter the compound's efficacy and selectivity towards specific biological targets .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing that compounds with furan substitutions exhibited enhanced cytotoxicity compared to those without. The IC50 values indicated a strong correlation between structural modifications and increased anticancer activity, supporting the hypothesis that this compound could be effective in cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated promising antimicrobial activity, particularly against resistant strains, highlighting the potential of this compound in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
